3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13-6-5-7-14(10-13)12-24-19-22-21-18(23(19)2)16-11-20-17-9-4-3-8-15(16)17/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZXCZMFJWISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic derivative belonging to the class of triazole compounds. Triazoles are recognized for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 378.49 g/mol. The presence of both the triazole and indole moieties in its structure is believed to enhance its pharmacological profile.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4S |
| Molecular Weight | 378.49 g/mol |
| Melting Point | 173–174 °C |
| Crystal System | Monoclinic |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound exhibits potential anticancer activity by inhibiting matrix metalloproteinases and kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It may influence anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial and antifungal activities.
Table: Antimicrobial Activity Comparison
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 3-(4-methyl-5-thio-4H-triazol) | 250 | 2 |
| Similar Triazole Compound (6f) | 125 | 2 |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies indicate that it can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Assessment
A study reported the cytotoxic properties of related triazole compounds against human cancer cell lines. The results demonstrated that modifications on the triazole ring could significantly affect their activity profiles.
Synthesis and Structural Characterization
The synthesis typically involves a multi-step process combining various reagents under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Steps:
- Refluxing : A mixture of isonicotinyl hydrazine with isothiocyanatobenzene in ethanol.
- Purification : Recrystallization from methanol to yield pure product.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Core Structure
- Indole vs. Pyridine : The indole core in the target compound may enhance lipophilicity and membrane permeability compared to pyridine-based analogs (e.g., compound 44 in Table 1). Indole’s planar structure also facilitates interactions with hydrophobic enzyme pockets . Pyridine derivatives, however, often exhibit better solubility due to the nitrogen’s electron-withdrawing effects .
- Biological Relevance : Pyridine-containing analogs (e.g., compound 44) demonstrate potent anti-tubercular activity, suggesting the core’s role in target engagement . Indole derivatives are less explored in the evidence but may offer advantages in CNS-targeted therapies due to their structural similarity to neurotransmitters .
Role of Substituents
- Thioether Group: The 3-methylbenzylthio moiety in the target compound balances steric bulk and lipophilicity.
- 4-Methyl vs.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-methyl-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole?
The synthesis typically involves multi-step reactions, including:
- Halogenation and coupling : Use of palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for Suzuki or Sonogashira couplings to attach substituents to the indole core .
- Thioether formation : Reaction of thiol-containing intermediates with alkyl/aryl halides under basic conditions (e.g., NaOH in DMF) .
- Purification : Medium-pressure liquid chromatography (MPLC) or recrystallization to isolate the final compound, with yields ranging from 52% to 81% depending on substituents .
Q. What analytical methods are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR to verify substituent positions and purity. For example, aromatic protons in the indole ring appear as distinct multiplets between δ 7.2–8.5 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z) .
- X-ray crystallography : Use of SHELX programs for crystal structure refinement, particularly for resolving steric or conformational ambiguities .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Toxicity profiling : Acute toxicity testing using in vivo models (e.g., zebrafish LC determination) to prioritize compounds with low toxicity (e.g., LC > 49.66 mg/L) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Catalyst selection : Use PdCl(PPh) with copper(I) iodide to enhance cross-coupling efficiency in sterically hindered environments .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Reaction monitoring : Real-time TLC or HPLC-MS to identify side products (e.g., disulfide formation) and adjust reaction conditions .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis sets to calculate molecular geometry, HOMO-LUMO gaps, and NMR chemical shifts (error < 0.3 ppm vs. experimental data) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., β-catenin or microbial enzymes) .
Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?
- Case study : Replacing a methyl group with an octyl chain on the triazole ring reduces acute toxicity (LC increases from 8.29 mg/L to 49.66 mg/L) due to altered membrane permeability and metabolic stability .
- Electron-withdrawing groups : Nitro or fluorine substituents enhance antimicrobial activity by increasing electrophilicity and target binding .
Q. How should researchers resolve contradictions in biological data across studies?
- Analytical validation : Replicate assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability .
- Statistical analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of observed differences in IC or MIC values .
Q. What strategies are effective for improving aqueous solubility without compromising activity?
- Salt formation : React with HCl to generate hydrochloride salts, as demonstrated for pyridine-containing analogs .
- Prodrug design : Introduce phosphate or glycoside groups to enhance solubility, which can be enzymatically cleaved in vivo .
Q. How can polymorphism or crystallinity issues be addressed during formulation?
Q. What methodologies are recommended for identifying molecular targets of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
